1-o-tolyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by its unique structure and functional properties. This compound features a tolyl group (a methyl-substituted phenyl group) attached to a pyrazole ring, which is further substituted with a carboxylic acid group at the 3-position. The molecular formula of this compound is C₁₁H₉N₃O₂, and it has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals.
The synthesis and study of 1-o-tolyl-1H-pyrazole-3-carboxylic acid are documented in several scientific publications, which explore its synthesis methods, biological activities, and chemical properties. These sources provide insights into the compound's relevance in medicinal chemistry and material science .
1-o-tolyl-1H-pyrazole-3-carboxylic acid is classified as:
The synthesis of 1-o-tolyl-1H-pyrazole-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or other suitable precursors.
Technical Details:
1-o-tolyl-1H-pyrazole-3-carboxylic acid can participate in several chemical reactions, including:
Technical Details:
The mechanism of action for compounds like 1-o-tolyl-1H-pyrazole-3-carboxylic acid typically involves interactions at the molecular level with biological targets. This can include:
Studies have shown that derivatives of pyrazoles exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The exact mechanism often depends on the specific biological target and the substituents present on the pyrazole ring .
Experimental studies indicate that similar compounds have melting points ranging from 150°C to 200°C, depending on their substituents. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for characterization .
1-o-tolyl-1H-pyrazole-3-carboxylic acid has significant applications in various fields:
Research continues into optimizing its properties for enhanced efficacy in these applications, highlighting its importance in both medicinal chemistry and agricultural sciences .
Pyrazole derivatives first gained prominence with Ludwig Knorr's seminal synthesis of phenazone (antipyrine) in 1883, establishing the scaffold as a versatile pharmacophore [5]. This five-membered heterocycle (C₃H₄N₂) features adjacent nitrogen atoms, enabling diverse electronic interactions and robust metabolic stability. By the mid-20th century, pyrazole-based drugs like phenylbutazone (anti-inflammatory) and rimonabant (CB1 antagonist) demonstrated the nucleus's adaptability to target distinct biological pathways [1] [6]. The structural evolution accelerated with the introduction of carboxylic acid functionalization, enhancing water solubility and enabling interactions with polar enzyme sites. Celecoxib (1998), a COX-2 selective inhibitor, exemplified this advancement, leveraging a 1-arylsulfonamide-5-aryl-pyrazole motif to achieve target specificity [1].
Table 1: Key Milestones in Pyrazole-Based Drug Development
Year | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1883 | Phenazone | Analgesic/Antipyretic | Unsubstituted pyrazole |
1950 | Phenylbutazone | Anti-inflammatory | 1,2-Diaryl pyrazolidinedione |
1998 | Celecoxib | COX-2 Inhibition | 1-Sulfonamide-4-sulfonyl pyrazole |
2006 | Rimonabant | Anti-obesity (CB1 antagonist) | 1,5-Diaryl pyrazole carboxamide |
Recent synthetic innovations include regioselective iron- and ruthenium-catalyzed methods for 1,3,5-trisubstituted pyrazoles (>80% yields) and microwave-assisted solvent-free protocols for 3,5-disubstituted analogs, accelerating drug discovery pipelines [1] [6].
The ortho-tolyl group (2-methylphenyl) at pyrazole-N1 confers distinct steric and electronic advantages. The methyl group’s ortho-effect enhances rotational barrier, locking the aryl ring perpendicular to the pyrazole plane. This conformation optimizes interactions with hydrophobic enzyme pockets while reducing metabolic deactivation via cytochrome P450 [7] [8]. For instance, 1-(o-tolyl)-1H-pyrazole-3-carboxylic acid derivatives exhibit 3–5-fold higher binding affinity to COX-2 compared to para-tolyl analogs, attributed to van der Waals contacts with Leu384 and Val523 [1].
Table 2: Impact of N1-Aryl Substitution Patterns on Bioactivity
Substituent | Steric Parameters (ų) | Electronic Effect (Hammett σ) | Bioactivity Correlation |
---|---|---|---|
o-Tolyl | 25.7 | -0.17 (moderate EDG) | Enhanced enzyme binding; metabolic stability |
m-Tolyl | 25.7 | -0.07 (weak EDG) | Moderate activity |
p-Tolyl | 25.7 | -0.17 (EDG) | Reduced steric hindrance |
Phenyl | 22.4 | 0.00 | Baseline activity; rapid metabolism |
EDG = Electron-Donating GroupData adapted from crystallographic and QSAR studies [7] [8]
Additionally, the o-tolyl group improves blood-brain barrier penetration in neuroactive agents, as evidenced by pyrazole-based cannabinoid receptor modulators [6].
Carboxylic acid at pyrazole-C3 transforms the scaffold into a multipurpose pharmacophore. The acidic proton (pKₐ ~4.5) enables salt formation for enhanced bioavailability, while the carboxylate engages in hydrogen bonding and ionic interactions with targets like TNF-α or bacterial DNA gyrase [3] [9]. Strategic modifications include:
Table 3: Bioactivity Correlations of C3-Carboxylic Acid Derivatives
C3-Substituent | Biological Activity | Potency (vs. Standards) | Mechanistic Insight |
---|---|---|---|
Free carboxylic acid | Anti-inflammatory (Carrageenan assay) | 84–93% inhibition (Diclofenac: 86%) | COX-2 hydrogen bonding |
Primary amide | Antiproliferative (Huh7 cells) | IC₅₀: 1.1–5.2 μM | Caspase-3/7 activation |
Nitrate ester | Antibacterial (S. aureus) | MIC: 2 μg/mL (Ciprofloxacin: 1 μg/mL) | NO-dependent membrane damage |
Hydrazide | Antiviral (HSV-1) | EC₅₀: 0.8 μM | Viral polymerase inhibition |
EDG = Electron-Donating Group; MIC = Minimum Inhibitory Concentration [3] [4] [9]
The acid group also facilitates scaffold diversification via Curtius rearrangement (to amines) or decarboxylative cross-coupling, enabling rapid library synthesis [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: